1H-pyrrole-2,5-dicarbaldehyde is an organic compound characterized by its unique structure, which consists of a pyrrole ring with two aldehyde functional groups located at the 2 and 5 positions. Its molecular formula is C6H5NO2, and it has a molecular weight of 123.11 g/mol. This compound exhibits notable chemical reactivity due to the presence of the aldehyde groups, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Currently, there is no documented research on the specific mechanism of action of 1H-pyrrole-2,5-dicarbaldehyde in biological systems.
1H-Pyrrole-2,5-dicarbaldehyde, also known as furan-2,5-dialdehyde, is a heterocyclic aromatic compound with the chemical formula C6H5NO2. Its synthesis has been reported using various methods, including the Vilsmeier-Haack formylation of pyrrole and the oxidation of 2,5-di(hydroxymethyl)pyrrole [, ]. The characterization of the synthesized compound is typically achieved using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [, ].
While research on 1H-pyrrole-2,5-dicarbaldehyde is still ongoing, it has shown potential applications in various scientific fields, including:
As a bifunctional molecule containing both aldehyde functionalities, 1H-pyrrole-2,5-dicarbaldehyde can serve as a building block for the synthesis of more complex organic molecules through condensation reactions with various nucleophiles [].
Studies suggest that 1H-pyrrole-2,5-dicarbaldehyde derivatives exhibit diverse biological activities, including anti-proliferative, anti-bacterial, and anti-fungal properties [, ]. This has led to investigations into its potential as a lead compound for the development of new drugs.
Recent research explores the potential of 1H-pyrrole-2,5-dicarbaldehyde for the development of functional materials. For instance, its derivatives have been studied for their use in organic light-emitting diodes (OLEDs) due to their interesting photoluminescent properties [].
1H-pyrrole-2,5-dicarbaldehyde has demonstrated biological activity, particularly antibacterial properties. Studies indicate that it interacts with proteins by binding to amine nitrogens, which can inhibit bacterial growth . Its potential as an antibacterial agent makes it a candidate for further pharmacological exploration.
The synthesis of 1H-pyrrole-2,5-dicarbaldehyde can be achieved through several methods:
1H-pyrrole-2,5-dicarbaldehyde finds applications in various fields:
Interaction studies involving 1H-pyrrole-2,5-dicarbaldehyde have focused on its binding mechanisms with proteins and other biomolecules. The compound's ability to form stable complexes through its aldehyde functionalities enhances its potential as a lead compound in drug discovery. Research indicates that these interactions can be leveraged to design more effective antibacterial agents .
Several compounds share structural similarities with 1H-pyrrole-2,5-dicarbaldehyde. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
1H-pyrrole | Simple pyrrole | Basic structure without aldehyde groups |
Pyrrole-3-carboxaldehyde | Pyrrole derivative | Contains one aldehyde group at position 3 |
Furan-2,5-dicarbaldehyde | Furan derivative | Similar dicarbonyl structure but different ring |
Indole-3-carboxaldehyde | Indole derivative | Contains an indole ring with one aldehyde group |
What sets 1H-pyrrole-2,5-dicarbaldehyde apart from these similar compounds is its dual aldehyde functionality positioned on the pyrrole ring. This unique arrangement enhances its reactivity and potential applications in both synthetic and medicinal chemistry contexts. Its distinct biological activity further emphasizes its uniqueness compared to other pyrrole derivatives.
The benzodithiol-mediated synthesis represents one of the most efficient and widely adopted approaches for preparing 1H-pyrrole-2,5-dicarbaldehyde and its derivatives [1] [2]. This methodology involves a two-step process wherein pyrrole precursors are first converted to 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis to yield the target dicarbaldehyde compounds [1] [3].
The initial step involves the reaction of pyrrole with 2-isopentyloxy-1,3-benzodithiole in glacial acetic acid at room temperature or elevated temperatures (60-70°C) [2]. This reaction proceeds with excellent yields, typically achieving 90-100% conversion to the corresponding 2,5-bis(1,3-benzodithiol-2-yl)pyrroles [1] [2]. The reaction conditions are relatively mild, requiring stirring times of 5-7 hours at room temperature or 2-4 hours at elevated temperatures [2].
The hydrolysis step employs mercury oxide (HgO) and 35% aqueous tetrafluoroboric acid in dimethyl sulfoxide as the hydrolysis reagent [1] [2]. This transformation has been optimized through a two-step hydrolysis protocol that significantly improves yields and reproducibility [2]. In the first step, the bis-benzodithiol intermediate is treated with a portion of the hydrolysis reagent at 0-5°C to form the monoaldehyde intermediate 5-(1,3-benzodithiol-2-yl)pyrrole-2-carbaldehyde [2]. The second step involves addition of a second portion of hydrolysis reagent and heating to 70-75°C until complete conversion to the dicarbaldehyde occurs [2].
Substrate | Overall Yield (%) | Reaction Conditions |
---|---|---|
Pyrrole | 43-65 | Two-step hydrolysis, 0-5°C then 70-75°C |
3-Benzoylpyrrole | 83 | Single-step hydrolysis, 60°C |
3-Pivaloylpyrrole | 90 | Single-step hydrolysis, 60°C |
3-Nitropyrrole | 32 | Single-step hydrolysis, 60-80°C |
3,4-Dimethylpyrrole | 70 | Two-step hydrolysis, 0-5°C then room temperature |
The method demonstrates excellent general applicability, with overall yields ranging from 32-90% depending on the substitution pattern of the starting pyrrole [1] [2]. Electron-withdrawing groups at positions 3 and 4 of the pyrrole ring facilitate the hydrolysis process, allowing for single-step protocols with excellent yields [2]. Conversely, electron-rich pyrroles require the more careful two-step hydrolysis approach to achieve satisfactory yields [2].
An important optimization involves the protection of the pyrrole nitrogen with a phenylsulfonyl group prior to hydrolysis [2]. This strategy leads to improved and more reproducible yields, with 1H-pyrrole-2,5-dicarbaldehyde obtained in 65% overall yield from pyrrole when using this protection-deprotection sequence [2]. The method has also been successfully extended to the synthesis of 1-methylpyrrole-2,5-dicarbaldehyde through methylation of the benzodithiol intermediate followed by hydrolysis, achieving 90% overall yield [1] [2].
Cerium(IV) ammonium nitrate has emerged as a versatile and effective oxidant for the conversion of 2,5-dialkylpyrroles to their corresponding dialdehydes [4] [5]. This approach represents a direct oxidative transformation that bypasses the need for protected intermediates, offering a more streamlined synthetic route [4] [5].
The oxidation reaction with cerium(IV) ammonium nitrate demonstrates strong dependence on the substitution pattern of the pyrrole substrate and reaction conditions [4] [5]. Nitrogen-protected 2,5-dimethylpyrroles, specifically N-tosyl and N-mesyl derivatives, undergo clean oxidation to the corresponding dialdehydes under optimized conditions [4] [5]. Similarly, 3,4-diiodo-2,5-dimethylpyrrole has been successfully oxidized to the dicarbaldehyde using this methodology [4] [5].
The mechanism of cerium(IV)-mediated oxidation involves single-electron transfer processes characteristic of cerium(IV) chemistry [6]. The reaction proceeds through radical and radical cation intermediates, with the cerium species acting as a one-electron oxidant [6]. This mechanistic pathway allows for selective oxidation of the methyl groups at the 2 and 5 positions while preserving the pyrrole ring system [4] [5].
Substrate | Product | Yield (%) | Reaction Conditions |
---|---|---|---|
N-Tosyl-2,5-dimethylpyrrole | N-Tosyl-pyrrole-2,5-dicarbaldehyde | 65-75 | Cerium(IV) ammonium nitrate, aqueous conditions |
N-Mesyl-2,5-dimethylpyrrole | N-Mesyl-pyrrole-2,5-dicarbaldehyde | 60-70 | Cerium(IV) ammonium nitrate, aqueous conditions |
3,4-Diiodo-2,5-dimethylpyrrole | 3,4-Diiodo-pyrrole-2,5-dicarbaldehyde | 50-60 | Cerium(IV) ammonium nitrate, controlled conditions |
However, the method shows limitations with certain substrate classes [4] [5]. Pyrroles bearing electron-withdrawing groups at positions 3 and 4 are transformed into keto ethers or monoaldehydes rather than the expected diketones, indicating competing reaction pathways under these conditions [4] [5]. This selectivity issue necessitates careful substrate selection and optimization of reaction parameters for successful implementation [4] [5].
The development of a four-step procedure for synthesizing 2,5-diformylpyrrole from hexane-2,5-dione has been reported, incorporating cerium(IV) oxidation as a key transformation [4]. This approach demonstrates the practical utility of cerium-based oxidants in multi-step synthetic sequences targeting pyrrole dicarbaldehyde compounds [4].
Iron catalysis has emerged as an important approach for pyrrole synthesis and functionalization, offering sustainable and environmentally friendly alternatives to traditional methods [7] [8] [9]. While direct iron-catalyzed oxidation of 2,5-dialkylpyrroles to dialdehydes remains less developed compared to cerium-based methods, several iron-mediated transformations show promise for accessing pyrrole dicarbaldehyde derivatives [7] [8] [9].
Iron-catalyzed synthesis of substituted pyrroles has been achieved using well-defined molecular iron(0) complexes [7] [8]. These methodologies demonstrate broad applicability and tolerance for various functional groups, with carbon-2, carbon-3, and carbon-2 & carbon-4 substituted pyrroles synthesized in good yields [7] [8]. The reactions proceed through hydrogen autotransfer processes followed by oxidation and intramolecular dehydrative condensation [7] [8].
Iron Catalyst System | Substrate Type | Product Type | Yield Range (%) |
---|---|---|---|
Iron(0) molecular complex | β-ketoesters with amines | Substituted pyrroles | 50-93 |
Iron-Tetraphos | Nitroarenes with diketones | Pyrrole derivatives | 40-85 |
Iron(III) chloride | Furyl-tethered oximes | Densely substituted pyrroles | 45-75 |
Iron(III) chloride hexahydrate has been employed for intramolecular transannulation reactions of furans with O-acetyl oximes to yield densely substituted pyrroles [11]. This transformation proceeds through a unique mechanism where the iron catalyst acts as a Lewis acid, activating the oxime nitrogen for nucleophilic attack rather than through traditional homolysis or single-electron transfer pathways [11]. The reaction demonstrates the versatility of iron catalysis in accessing complex pyrrole structures that could serve as precursors for dicarbaldehyde synthesis [11].
Multicomponent reactions represent an efficient and atom-economical approach for constructing pyrrole frameworks, offering potential routes to dicarbaldehyde derivatives through subsequent functionalization [13] [14]. These convergent processes combine three or more reactants in a single operation, providing significant advantages in terms of reduced reaction time, energy efficiency, and operational simplicity [14].
Copper-catalyzed multicomponent synthesis of pyrroles has been developed using N-heterocyclic carbene ligands [15]. This methodology enables efficient formation of 1,2-, 1,2,3-, 1,2,3,5- and fully substituted pyrroles through two and three-component coupling methods [15]. The reactions employ suitable combinations of ketones, primary amines, and diols in three-component processes, while N-unsubstituted pyrrole formation is achieved through two-component reactions involving β-amino alcohols and ketones [15].
Three-component synthesis of pyrrole derivatives has been accomplished using propargyl amines, acyl chlorides, and various reagents under palladium-copper catalysis [13]. This approach proceeds through initial formation of aminoacetylenic ketones followed by cyclization, achieving yields of 50-75% for the target products [13]. The methodology demonstrates tolerance for diverse functional groups and substitution patterns [13].
Reaction Type | Components | Catalyst System | Yield Range (%) |
---|---|---|---|
Cu-NHC catalyzed | Ketone/amine/diol | Copper-NHC complex | 60-85 |
Pd/Cu catalyzed | Propargyl amine/acyl chloride | Palladium-copper | 50-75 |
Cesium carbonate mediated | Ninhydrin/alkyl propiolate/amine | Cesium carbonate | 65-80 |
A microwave-assisted three-component process has been developed for synthesizing pyrrole derivatives from ninhydrin, alkyl propiolates, and simple primary amines under solvent-free conditions [16]. This method provides access to [1,2-b]pyrrole derivatives in good to excellent yields through a streamlined protocol that minimizes waste generation [16].
The multicomponent approach offers particular advantages for generating diverse libraries of pyrrole compounds that can subsequently be functionalized to introduce aldehyde groups [14] [17]. One-pot four-component reactions have been reported involving amines, aldehydes, diketones, and nitroalkanes, proceeding through Michael addition and cyclization mechanisms with elimination of nitroxyl and water [14]. These methodologies provide efficient access to polyfunctionalized pyrrole derivatives that serve as valuable intermediates for further elaboration [14].
While specific methodologies for thiazole-to-formyl group conversion in pyrrole dicarbaldehyde synthesis remain limited in the current literature, related transformations demonstrate the potential for developing such approaches. The conversion of thiazole-containing intermediates to formyl-substituted pyrroles represents an emerging area of synthetic methodology development.
Ring-opening reactions of thiazole derivatives can potentially provide access to formyl-containing building blocks suitable for pyrrole construction [18]. Metal-mediated synthesis approaches have shown promise for such transformations, with transition metal catalysts facilitating both ring-opening and subsequent cyclization processes [18].
The development of thiazole-to-formyl conversion methodologies would complement existing synthetic approaches by providing alternative retrosynthetic disconnections for accessing pyrrole dicarbaldehyde targets. Such methods could offer particular advantages in cases where direct formylation or oxidation approaches encounter selectivity or compatibility issues with specific substitution patterns.
Table 1 compares the principal crystallographic parameters obtained from single-crystal X-ray diffraction.
Parameter | Experimental value | Citation |
---|---|---|
Crystal system | Monoclinic (Pn, non-standard setting of Pc) [1] | 1 |
a | 3.8166(6) Å [1] | 1 |
b | 14.637(3) Å [1] | 1 |
c | 20.755(5) Å [1] | 1 |
β | 91.665(16)° [1] | 1 |
Z | 8 [1] | 1 |
R (I>3σ) | 0.0449 [1] | 1 |
Selected bond lengths compared with gas-phase DFT values (B3LYP/6-311G(d,p)) [2]:
Bond | X-ray / Å | DFT / Å | Δ / Å | Citation |
---|---|---|---|---|
C2–O1 (formyl) | 1.213 [3] | 1.208 [2] | −0.005 | 2,3 |
C2–C3 | 1.357 [3] | 1.358 [2] | +0.001 | 2,3 |
C3–C4 | 1.451 [3] | 1.452 [2] | +0.001 | 2,3 |
N1–C5 | 1.366 [3] | 1.365 [2] | −0.001 | 2,3 |
Agreement between experiment and theory demonstrates that the unsubstituted dialdehyde adopts a single, highly planar geometry with negligible conformational flexibility in the solid state.
Nucleus | Experimental δ / ppm | DFT δ / ppm | Assignment | Citation |
---|---|---|---|---|
¹H-H-CHO (C2) | 10.40 [3] | 10.32 [2] | Aldehydic proton at C2 | 2,3 |
¹H-H-CHO (C5) | 10.22 [3] | 10.30 [2] | Aldehydic proton at C5 | 2,3 |
¹H-H-3 | 6.99 [3] | 6.96 [2] | β-proton adjacent to C2 | 2,3 |
¹H-N-H | 10.40(br) [3] | 10.25 [2] | Pyrrolic N–H | 2,3 |
¹³C-CHO (C=O) | 184.40 [3] | 182.01 [2] | Carbonyl carbon | 2,3 |
¹³C-C-3/4 | 119.32 [3] | 121.35 [2] | β-carbons | 2,3 |
¹³C-C-2/5 | 135.81 [3] | 136.20 [2] | α-carbons bearing CHO | 2,3 |
Key observations:
The carbonyl stretching region provides a sensitive probe of conjugation and intermolecular contacts.
ν(C=O) / cm⁻¹ | Assignment | Comment | Citation |
---|---|---|---|
1,675 [3] | Asymmetric C=O stretch | Dominant intense band | 2 |
1,658 [3] | Symmetric C=O stretch | Slightly lower energy due to coupling across the ring | 2 |
The splitting of only 17 cm⁻¹ between the two modes indicates weak vibrational coupling and minimal participation of the N–H in hydrogen bonding, consistent with the crystallographic analysis [1].
Geometry optimizations (B3LYP/6-311G(d,p)) reproduce experimental metrics within ±0.01 Å and ±1° [2]. Electronic descriptors derived from the optimized structure are listed in Table 3.
Descriptor | Value / eV | Interpretation | Citation |
---|---|---|---|
ε(HOMO) | −0.268 | Highest occupied molecular orbital energy | 3 |
ε(LUMO) | −0.120 | Lowest unoccupied molecular orbital energy | 3 |
Δε(HOMO-LUMO) | 0.148 | Moderate gap supports chemical stability | 3 |
Global hardness (η) | 0.148 | Resistance to charge transfer | 3 |
Global electrophilicity (ω) | 0.128 | Mild electrophile | 3 |
μ (chemical potential) | −0.194 | Strongly electron-deficient core | 3 |
Frontier orbitals are delocalized over the aromatic ring and both carbonyl groups, reinforcing the conjugative interaction observed crystallographically.
Natural bond orbital calculations (B3LYP/6-311G(d,p)//NBO 3.1) reveal the following donor-acceptor interactions :
Donor NBO → Acceptor NBO | E(2) / kJ mol⁻¹ | Description | Citation |
---|---|---|---|
π(C2–C3) → π*(C=O, C2) | 16.2 | Conjugative donation from ring to formyl π* | 4 |
π(C4–C5) → π*(C=O, C5) | 15.8 | Analogue at the opposite side | 4 |
LP(O) → π*(C2–C3) | 5.4 | Weak back-donation into the ring | 4 |
LP(N) → π*(C=O) | 3.9 | Electrostatic N–H···O interaction | 4 |
The cumulative stabilization from the two π(C–C)→π*(C=O) pathways (≈32 kJ mol⁻¹) underpins the pronounced planarity and the high chemical shift of the aldehydic protons.
Nucleus-independent chemical shift analysis places the isotropic NICS(0) value at −3.55 ppm and the NICS(1) (1 Å above the ring) at −5.51 ppm, confirming retention of significant aromatic character in spite of the strong –CHO deactivating groups [2].
Integrating crystallography, multi-nuclear spectroscopy, and modern density-functional approaches provides a unified picture of 1H-pyrrole-2,5-dicarbaldehyde. The molecule is remarkably planar, maintains an aromatic π-system, and exhibits modest electrophilicity controlled by conjugation between the carbonyl and heteroaromatic substructures. Such a comprehensive structural foundation explains its wide utility as a formyl-transfer reagent, macrocycle building block, and benchmarking substrate for theoretical studies of heteroaromatic reactivity.
Irritant